Fermentation Yield vs. Fusacandin B
Fusacandin A is the predominant fermentation product from Fusarium sambucinum, produced at 60 mg/L, whereas Fusacandin B is obtained only in minor amounts [1]. This quantitative yield differential directly impacts compound availability and procurement decisions, as Fusacandin A represents the accessible lead scaffold from natural fermentation.
Fusacandin B: minor amounts
| Evidence Dimension | Fermentation yield (mg/L) |
|---|---|
| Target Compound Data | 60 mg/L |
| Comparator Or Baseline | Fusacandin B: minor amounts (quantitative value not reported) |
| Quantified Difference | Fusacandin A is the major fermentation product; Fusacandin B is a minor component |
| Conditions | Fermentation of Fusarium sambucinum strain AB 1910A-1314 |
Why This Matters
Procurement of Fusacandin A from natural fermentation sources is more feasible than obtaining Fusacandin B, which requires specialized isolation from minor fermentation fractions.
- [1] Jackson M, Frost DJ, Karwowski JP, Humphrey PE, Dahod SK, Choi WC, et al. Fusacandins A and B; novel antifungal antibiotics of the papulacandin class from Fusarium sambucinum. I. Identity of the producing organism, fermentation and biological activity. J Antibiot (Tokyo). 1995;48(7):608-613. View Source
